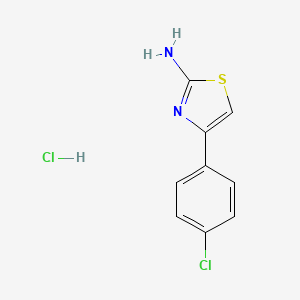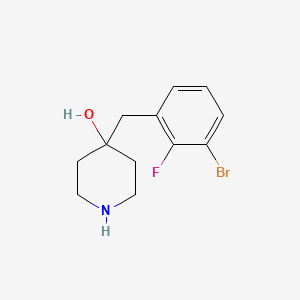
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropanecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a dioxolane moiety and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the dioxolane ring, which is then further functionalized to introduce the cyclopropane and aldehyde groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened and substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-methanol.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also interact with biological membranes and other macromolecules, influencing their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar structure but lacks the cyclopropane and aldehyde groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of an aldehyde.
2,2-Dimethyl-1,3-dioxolan-4-one: Contains a ketone group instead of an aldehyde.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-5-7(12-8)9(6-10)3-4-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
NLCZKLDMGGXPEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)C2(CC2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
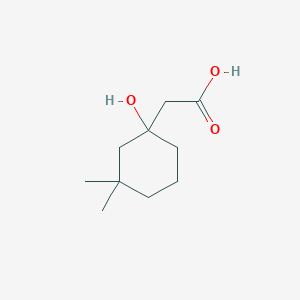
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
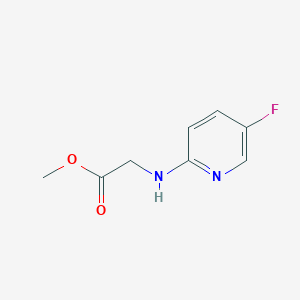
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
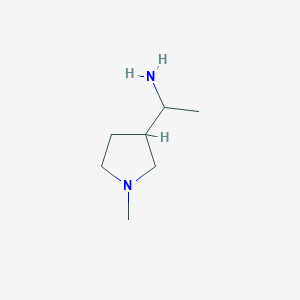
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)


